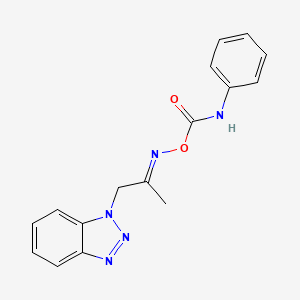

1-(1H-1,2,3-苯并三唑-1-基)丙酮 O-(苯甲酰胺基)肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 1-(1H-1,2,3-benzotriazol-1-yl)acetone O-(anilinocarbonyl)oxime often involves oxidative Pd-catalyzed cyclization and alkoxycarbonylation of alkynyl precursors. For instance, a related process involves the direct synthesis of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans and 4-(alkoxycarbonyl)benzo[c]pyrans through such mechanisms, indicating the complex nature and the need for precise conditions in the synthesis of these compounds (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like NMR, IR, and sometimes X-ray crystallography. For example, the structure of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate was confirmed through 1H-NMR, 13C-NMR, and IR, highlighting the importance of these analytical methods in understanding the molecular structure of complex organic compounds (Zhao et al., 2011).

科学研究应用

有机合成与催化

苯并三唑衍生物是有机合成中的关键物质,为杂环化合物提供了合成途径,并促进了复杂重排反应。例如,N-氧烯胺的重排反应和涉及苯并三唑衍生物的相关反应说明了该化合物在合成咪唑和恶唑中的用途,展示了其在有机转化中的多功能性 (Tabolin & Ioffe, 2014)。此外,肟酯类似于苯甲酰胺基肟部分,在氨解反应中充当酰化剂,能够从氨基醇中化学选择性地制备酰胺,突出了它们在选择性有机合成中的作用 (Fernández, Menéndez, & Gotor, 1991)。

生物偶联技术

肟和腙的形成在生物偶联中至关重要,为生物分子修饰提供了一种多功能策略。由于其简单性和效率,该反应被应用于包括聚合物化学和化学生物学在内的各个领域。在中性 pH 值的水中使用肟形成,在新型催化剂的促进下,突出了该方法在生物偶联应用中的适应性和潜力 (Larsen et al., 2014)。

材料科学与光稳定性

苯并三唑衍生物可用作可共聚的紫外线光稳定剂,为材料提供紫外线辐射防护。合成可掺入工程塑料的新型紫外线光稳定剂证明了这些化合物在延长材料寿命和提高材料性能方面的潜力 (Kuila et al., 1999)。对于暴露在恶劣环境条件下的材料,这种应用尤其重要,因为紫外线降解是一个问题。

作用机制

未来方向

属性

IUPAC Name |

[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-12(11-21-15-10-6-5-9-14(15)18-20-21)19-23-16(22)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUDVIUOUTVBNL-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)

![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)